N-(2,3-dimethyl-6-nitrophenyl)acetamide
Overview
Description
N-(2,3-dimethyl-6-nitrophenyl)acetamide is an organic compound with the chemical formula C10H12N2O3. It appears as a white crystalline solid and is known for its applications in various fields such as pharmaceuticals, dyes, and pesticides . The compound is insoluble in water but soluble in organic solvents like ether and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2,3-dimethyl-6-nitrophenyl)acetamide typically involves several steps:
Starting Material: The process begins with 2,4-dinitroethylbenzene.
Acetylation: 2,4-dinitroethylbenzene reacts with acetic anhydride to form 2,4-dinitroethyl acetic anhydride.
Reduction: The 2,4-dinitroethyl acetic anhydride is then reduced to yield 2,4-dinitroethylbenzene.
Formylation: This intermediate reacts with formic anhydride to produce N-acetyl 2,4-dinitroethylbenzene.
Final Step: Finally, N-acetyl 2,4-dinitroethylbenzene is reacted with methylamine to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted acetamides, and other functionalized compounds.
Scientific Research Applications
N-(2,3-dimethyl-6-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes and pesticides.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group also plays a role in modulating the compound’s activity by influencing its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethyl-3-nitrophenyl)acetamide
- N-(2,6-dimethyl-4-nitrophenyl)acetamide
Uniqueness
N-(2,3-dimethyl-6-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both methyl and nitro groups in specific positions enhances its potential for various applications compared to similar compounds .
Biological Activity
N-(2,3-dimethyl-6-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a nitro group and two methyl groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The presence of the acetamide functional group allows for various interactions with biological macromolecules.
Property | Description |
---|---|
Molecular Formula | C₉H₁₁N₃O₂ |
Molecular Weight | 181.20 g/mol |
Functional Groups | Nitro group, acetamide |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The nitro group may contribute to this effect by undergoing reduction to form an amine, which can interact with microbial targets. In studies involving similar compounds, modifications such as the addition of chlorine atoms have been shown to enhance antibacterial efficacy against pathogens like Klebsiella pneumoniae .
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of structurally related compounds, demonstrating that modifications in the acetamide structure significantly impacted their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for these derivatives, providing insights into their potential as therapeutic agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Klebsiella pneumoniae |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | Klebsiella pneumoniae |
Anti-inflammatory Properties
In addition to its antimicrobial potential, this compound is being studied for anti-inflammatory effects. Preliminary findings suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated .
The mechanism of action for this compound is not fully understood due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
- Protein Interaction : Studies indicate potential interactions with proteins involved in microbial resistance mechanisms.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration of 2,3-dimethylphenol : Introduction of the nitro group.
- Acetylation : Formation of the acetamide by reacting with acetic anhydride or acetyl chloride.
- Purification : Recrystallization or chromatography to obtain pure compound.
Safety and Hazards
As with many chemical compounds, safety considerations are paramount when handling this compound. Proper laboratory safety protocols should be followed to minimize exposure risks.
Properties
IUPAC Name |
N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLTXJVPEMCPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407977 | |
Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138330-47-9 | |
Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-DIMETHYL-6'-NITROACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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